5-Bromopyridin-3-yl tert-butyl carbonate
Overview
Description
5-Bromopyridin-3-yl tert-butyl carbonate is a chemical compound that belongs to the category of pyridine derivatives . It has an empirical formula of C10H12BrNO3 and a molecular weight of 274.11 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC(C)(C)OC(=O)Oc1cncc(Br)c1
. This indicates that the molecule contains a bromopyridinyl group attached to a tert-butyl carbonate group.
Scientific Research Applications
Synthesis of Complex Molecules
- Efficient syntheses have been developed for 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines, which are valuable for preparing metal-complexing molecular rods. These compounds were synthesized via Stille coupling and other regioselective methods, yielding products with high efficiency and enabling further chemical transformations (Schwab, Fleischer, & Michl, 2002).
Ligand Design for Coordination Chemistry
- Ligands bearing 6-bromo-2,2'-bipyridine pendant arms have been described for potential applications in labeling biological materials. The transformation of bromo to ester groups and further functionalization of these scaffolds illustrate the versatility of these compounds in designing ligands with specific properties (Charbonnière, Weibel, & Ziessel, 2002).
Catalysis and Material Science
- A review on the catalytic applications of terpyridines and their transition metal complexes highlights the use of such compounds in a variety of reactions, including organic transformations and polymerization reactions. These applications demonstrate the role of terpyridine derivatives in organometallic catalysis and material science (Winter, Newkome, & Schubert, 2011).
Novel Pyridine Derivatives Synthesis
- Palladium-catalyzed Suzuki cross-coupling reactions have been employed to synthesize novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine, showcasing the utility of bromopyridine derivatives in generating compounds with potential applications in biological activities and materials science (Ahmad et al., 2017).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(5-bromopyridin-3-yl) tert-butyl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c1-10(2,3)15-9(13)14-8-4-7(11)5-12-6-8/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJSDWLLHABFKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=CC(=CN=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670137 | |
Record name | 5-Bromopyridin-3-yl tert-butyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1087659-21-9 | |
Record name | Carbonic acid, 5-bromo-3-pyridinyl 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1087659-21-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromopyridin-3-yl tert-butyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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